6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : Research has led to efficient synthesis methods for related compounds, demonstrating the potential for creating useful derivatives. For instance, an efficient synthesis route for (±)-latifine dimethyl ether, a compound with a somewhat similar structural framework, was developed through a series of chemical reactions starting from 4,5-Dimethoxy-3-(4′-methoxyphenyl)phthalide, showcasing the versatility and reactivity of these chemical structures in synthetic organic chemistry (Gore & Narasimhan, 1988).
Partial O-Demethylation : Studies have also shown that aromatic dimethoxy-substituted dihydroisoquinolines can be partially O-demethylated, indicating the potential for chemical modification and the creation of new molecules with varied biological activities. This work provides insight into the chemical flexibility of these compounds and their derivatives (Brossi & Teitel, 1970).
Biological Activities and Applications
Synthesis of Bioactive Derivatives : The synthesis of α-(4-hydroxyphenyl)-β,β,β-trifluoro-α-alanine derivatives from similar compounds suggests a pathway to creating bioactive molecules that could have therapeutic applications. This demonstrates the compound's potential as a precursor in the synthesis of biologically active derivatives with potential pharmacological uses (Dyachenko, Kolomiets, & Fokin, 1994).
Catalytic and Stereochemical Properties : The study of optically active diaryl tetrahydroisoquinoline derivatives, including those with methoxy and dimethoxy groups, reveals their catalytic potential and importance in stereocontrolled synthesis. These properties could be beneficial in developing asymmetric synthesis methods for creating enantiomerically pure compounds, which are crucial in the pharmaceutical industry (Naicker, Govender, Kruger, & Maguire, 2011).
Tubulin Polymerization Inhibition : Among synthesized compounds, some have shown promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities at specific concentrations. This suggests the potential for these compounds to act as tubulin polymerization inhibitors, a mechanism that could be exploited in cancer therapy (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
properties
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N2O4S/c1-33-20-8-10-21(11-9-20)36-16-23-22-15-25(35-3)24(34-2)14-17(22)12-13-32(23)26(37)31-19-6-4-18(5-7-19)27(28,29)30/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,31,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUJWWHKPVQDAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)C(F)(F)F)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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